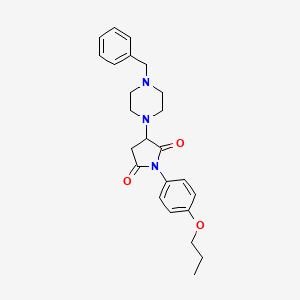![molecular formula C24H32N2O2 B5113956 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5113956.png)
2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. The D4 receptor is a subtype of the dopamine receptor, which plays a crucial role in the regulation of mood, behavior, and cognition. L-745,870 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic system. By blocking the D4 receptor, 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide can modulate the activity of the dopamine system, which plays a crucial role in the regulation of mood, behavior, and cognition. The exact mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is not fully understood, but it is believed to involve the modulation of the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects, such as the modulation of dopamine release, the regulation of neuronal firing, and the modulation of synaptic plasticity. In preclinical studies, 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to improve cognitive function, reduce impulsivity, and attenuate drug-seeking behavior. In clinical trials, 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to have a favorable safety profile, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows for the specific modulation of the dopamine system. This can help researchers to better understand the role of the dopamine system in various neurological and psychiatric disorders. However, one of the limitations of using 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is its potential off-target effects, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the research on 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, such as the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, the optimization of its pharmacokinetic properties, and the development of more selective and potent D4 receptor antagonists. Additionally, the combination of 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide with other pharmacological agents, such as antipsychotics and antidepressants, could lead to improved therapeutic outcomes. Finally, the use of 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide in conjunction with neuroimaging techniques, such as functional magnetic resonance imaging (fMRI), could help to elucidate the neural mechanisms underlying its effects.
Méthodes De Synthèse
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide involves several steps, starting from the reaction of 2-isopropyl-5-methylphenol with chloroacetyl chloride to form 2-(2-isopropyl-5-methylphenoxy)acetyl chloride. The latter is then reacted with 4-(1-piperidinylmethyl)aniline to form the final product, 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide. The purity and yield of the final product can be improved by using different purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction. In preclinical studies, 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to improve cognitive function, reduce impulsivity, and attenuate drug-seeking behavior. In clinical trials, 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been tested for its efficacy and safety in the treatment of schizophrenia and ADHD.
Propriétés
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-18(2)22-12-7-19(3)15-23(22)28-17-24(27)25-21-10-8-20(9-11-21)16-26-13-5-4-6-14-26/h7-12,15,18H,4-6,13-14,16-17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGNJMSPTFPDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5113876.png)
![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)
![2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5113894.png)
![N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5113896.png)

![1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5113913.png)
![2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5113920.png)
![(3aS*,5S*,9aS*)-5-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5113928.png)

![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5113947.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-methylphenol trifluoroacetate (salt)](/img/structure/B5113951.png)


![2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5113982.png)